1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide
Description
1,7,7-Trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide is a bicyclic carboxamide derivative characterized by a norbornane (bicyclo[2.2.1]heptane) core. Its structure includes:
- Three methyl groups at positions 1, 7, and 7 of the bicyclo framework.
- A ketone group at position 2.
- A carboxamide group at position 4, substituted with two 2-methylpropyl (isobutyl) groups on the nitrogen.
The molecular formula is C₁₉H₃₇NO₂ (calculated molecular weight: 311.5 g/mol).
Properties
IUPAC Name |
4,7,7-trimethyl-N,N-bis(2-methylpropyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-13(2)11-20(12-14(3)4)16(22)19-9-8-18(7,15(21)10-19)17(19,5)6/h13-14H,8-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHQJGPQHLCTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C12CCC(C1(C)C)(C(=O)C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide involves multiple steps. The synthetic routes typically include the formation of the bicyclic core followed by the introduction of the functional groups. Common reaction conditions involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- The target compound features a carboxamide group, while Compound 6 () is a dicarboximide with a hydroxylamine moiety and an oxygen bridge (7-oxa).
- Substituent bulk varies significantly: the target’s isobutyl groups may reduce solubility compared to Compound 6’s smaller hydroxylamine substituents.
Physical and Chemical Properties
Table 2: Physical Properties
Analysis :
- Compound 6 () has a moderate melting point (168–169°C) and is soluble in chloroform, consistent with its polar imide group. The target compound’s properties remain uncharacterized in the evidence.
- The compound in is subject to EPA reporting requirements under 15 U.S.C. §2604, suggesting industrial-scale use or environmental concerns .
Biological Activity
1,7,7-Trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide, also known as TMBH, is a bicyclic compound with significant biological activity. Its structure is characterized by a bicyclo[2.2.1]heptane framework, which contributes to its unique properties and potential applications in various fields, particularly in pharmaceuticals and biochemistry.
- Molecular Formula : C15H25N
- Molecular Weight : 237.37 g/mol
- CAS Number : 464-45-9
- IUPAC Name : 1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide
TMBH exhibits its biological activity primarily through interactions with specific biological targets in the body. The compound has been shown to possess both antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that TMBH demonstrates significant antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
TMBH has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, which play critical roles in the inflammatory response.
Case Studies
- Antimicrobial Efficacy : A study conducted by Shabir and Bradshaw (2010) evaluated the antimicrobial activity of TMBH against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial properties .
- Anti-inflammatory Mechanism : In vitro studies demonstrated that TMBH reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential as an anti-inflammatory agent .
Pharmacokinetics
TMBH is readily absorbed through the skin and has been shown to exhibit a rapid onset of action due to its lipophilic nature. However, at higher doses, it can lead to hepatotoxicity and other adverse effects, underscoring the importance of dosage regulation in therapeutic applications .
Toxicity Profile
While TMBH shows promise as a therapeutic agent, it is crucial to consider its toxicity profile:
- Acute Toxicity : Ingestion of large quantities can lead to symptoms such as seizures, confusion, irritability, and neuromuscular hyperactivity.
- Chronic Exposure Risks : Long-term exposure may result in hepatotoxicity and other organ-related issues .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H25N |
| Molecular Weight | 237.37 g/mol |
| CAS Number | 464-45-9 |
| MIC against S. aureus | 32 µg/mL |
| MIC against E. coli | 32 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
